REACTION_CXSMILES
|
[OH-].[K+].COC([CH:7]1[C:9]([CH2:11][CH2:12][CH2:13][C:14]([O:18][CH3:19])([CH3:17])[CH2:15][CH3:16])([CH3:10])[O:8]1)=O.Cl.P(=O)(O)(O)O>O>[CH3:19][O:18][C:14]([CH3:17])([CH2:15][CH3:16])[CH2:13][CH2:12][CH2:11][CH:9]([CH3:10])[CH:7]=[O:8] |f:0.1|
|
Name
|
|
Quantity
|
180 g
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
800 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
3-(4-methoxy-4-methyl-hexyl)-3-methyl-oxirane-2-carboxylic acid methyl ester
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC(=O)C1OC1(C)CCCC(CC)(C)OC
|
Name
|
|
Quantity
|
300 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
P(O)(O)(O)=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added in portions till the colour change from orange
|
Type
|
CUSTOM
|
Details
|
The phases were separated
|
Type
|
EXTRACTION
|
Details
|
the aqueous phase extracted with tert.-butyl methyl ether
|
Type
|
WASH
|
Details
|
The combined organic phases were washed with concentrated NaCl solution
|
Type
|
CUSTOM
|
Details
|
to evaporating the solvent
|
Type
|
ADDITION
|
Details
|
was added dropwise over a period of 3 h to 300 ml PEG 200 which
|
Type
|
CUSTOM
|
Details
|
was kept at 160° C
|
Type
|
DISTILLATION
|
Details
|
Thereby the product distilled off
|
Type
|
ADDITION
|
Details
|
After the addition, steam
|
Type
|
CUSTOM
|
Details
|
to distil off any steam-volatile product
|
Type
|
CUSTOM
|
Details
|
The two phases of the distillate were separated
|
Type
|
EXTRACTION
|
Details
|
the aqueous phase extracted with tert.-butyl methyl ether
|
Type
|
WASH
|
Details
|
The combined organic phases were washed with KHCO3 and NaCl
|
Type
|
CUSTOM
|
Details
|
Evaporation of the solvent
|
Type
|
CUSTOM
|
Details
|
afforded 380 g of a faintly yellow oil which
|
Type
|
DISTILLATION
|
Details
|
was distilled over a 60 cm Sulzer column
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
COC(CCCC(C=O)C)(CC)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 338 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |